molecular formula C17H17ClN2O B11119546 [1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]methanol

[1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]methanol

Cat. No.: B11119546
M. Wt: 300.8 g/mol
InChI Key: FXALPWHWVMWLDQ-UHFFFAOYSA-N
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Description

{1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL is a chemical compound with the molecular formula C15H13ClN2O It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL typically involves the reaction of 2-chlorobenzyl chloride with 5,6-dimethyl-1H-benzimidazole under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

{1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
  • {1-[(2-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole}
  • {1-[(2-Chlorophenyl)methyl]-1H-imidazole}

Uniqueness

{1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL is unique due to its specific substitution pattern on the benzodiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]methanol

InChI

InChI=1S/C17H17ClN2O/c1-11-7-15-16(8-12(11)2)20(17(10-21)19-15)9-13-5-3-4-6-14(13)18/h3-8,21H,9-10H2,1-2H3

InChI Key

FXALPWHWVMWLDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)CO)CC3=CC=CC=C3Cl

Origin of Product

United States

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